molecular formula C4H9BrN2OS B1371651 (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide CAS No. 35525-88-3

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

Cat. No.: B1371651
CAS No.: 35525-88-3
M. Wt: 213.1 g/mol
InChI Key: CPBPNGDDPAVIRT-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide is a chemical compound with the molecular formula C4H9BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminothiazole with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced thiazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxo-thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various substituted thiazole compounds.

Scientific Research Applications

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide.

    Thiazole: The parent compound of the thiazole family.

    Thiazolidine: A related compound with a similar ring structure but different functional groups.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl functional groups on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS.BrH/c5-4-6-1-3(2-7)8-4;/h3,7H,1-2H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPNGDDPAVIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35525-88-3
Record name 5-Thiazolemethanol, 2-amino-4,5-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35525-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
Reactant of Route 2
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
Reactant of Route 3
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
Reactant of Route 4
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
Reactant of Route 5
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
Reactant of Route 6
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

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